![molecular formula C15H13N3O B2357781 4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile CAS No. 338966-41-9](/img/structure/B2357781.png)
4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
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Overview
Description
4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile, also known as HPMC, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. HPMC is a member of the dihydropyridine family of compounds and is synthesized through a multistep process.
Scientific Research Applications
Synthesis and Structural Analysis
- Researchers have explored the synthesis of N-unsubstituted and N-methyl derivatives of 4-aryl-2,6-dimethyl-1,2-dihydropyridine-3,5-dicarbonitriles, which includes compounds similar to 4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile. These compounds were synthesized through the reduction of their corresponding N-oxides by sodium borohydride (Zandersons et al., 1987).
- Studies have also been conducted on the crystal structures of similar dihydropyridine derivatives, providing insights into their molecular configuration and potential interactions in biological systems (Jasinski et al., 2013).
Physicochemical Properties
- Research on the physical properties of dihydropyridine derivatives has been conducted. This includes studies on the density, sound speed, and viscosity of these compounds in solvents like dimethyl sulfoxide at different temperatures, offering valuable data on their solute-solvent interactions (Baluja & Talaviya, 2016).
Electrochemical Behavior
- The electrochemical behavior of unsymmetrical dihydropyridine derivatives has been explored, revealing their reduction and oxidation processes in various mediums. This research provides insights into the reactivity and potential applications of these compounds in chemical synthesis (David et al., 1995).
Molecular Docking and Potential Biological Activity
- Molecular docking studies have been performed on dihydropyridine derivatives, suggesting their potential as bioactive molecules. These studies help in understanding the binding modes and interactions of these compounds with biological targets (Abdella et al., 2019).
Applications in Organic Synthesis
- Dihydropyridine derivatives have been synthesized and studied for their potential application in organic synthesis, exploring the versatility and reactivity of these compounds (Zhuo, 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, affecting cellular processes .
Mode of Action
It’s worth noting that similar compounds have been shown to interfere with various biological processes, such as enzyme activities and signal transduction pathways .
Result of Action
Similar compounds have been known to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile . .
properties
IUPAC Name |
4-(2-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-9-12(7-16)15(13(8-17)10(2)18-9)11-5-3-4-6-14(11)19/h3-6,15,18-19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRADRLIZYMDOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=C2O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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